

Penicillium rubrum as a Source of Rubratoxin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Rubratoxin B	
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This technical guide provides an in-depth overview of Penicillium rubrum as a biological source for the mycotoxin **Rubratoxin B**. The document covers the biology of the fungus, optimal production conditions for the toxin, detailed biochemical properties, and comprehensive experimental protocols for its isolation, purification, and analysis. Furthermore, it delves into the toxicological effects and known mechanisms of action of **Rubratoxin B**, offering valuable insights for researchers in toxicology and pharmacology.

Introduction to Penicillium rubrum and Rubratoxin B

Penicillium rubrum is a species of filamentous fungi belonging to the genus Penicillium. It is commonly found in soil and on decaying organic matter, including grains like corn and soybeans[1]. This species is notable for its production of several secondary metabolites, the most significant of which are the rubratoxins, particularly **Rubratoxin B**[1].

Rubratoxin B is a potent mycotoxin known for its hepatotoxic, nephrotoxic, and splenotoxic effects[2]. It has garnered significant interest in the scientific community due to its complex chemical structure and its profound biological activities, which include cytotoxicity, inhibition of cell proliferation, and induction of apoptosis[2]. This guide focuses on the practical aspects of working with Penicillium rubrum to produce, isolate, and study **Rubratoxin B**.

Production of Rubratoxin B from Penicillium rubrum



The production of **Rubratoxin B** by P. rubrum is highly dependent on specific culture conditions. Stationary liquid cultures have been found to be more effective than shake flasks or fermentors with restricted aeration[3].

Several studies have identified the key environmental and nutritional factors that influence the yield of **Rubratoxin B**. Mosseray's simplified Raulin solution supplemented with malt extract has been shown to be an effective medium for high-yield production.

Table 1: Quantitative Data on **Rubratoxin B** Production

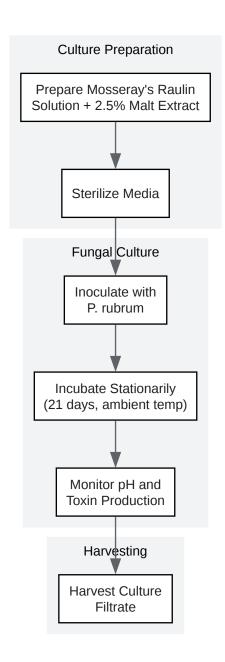
Parameter	Value	Referen
Maximum Reported Yield	874.7 mg/L	
Alternate Reported Yield	552.0 mg/500 mL	
Optimal Incubation Time	21 days	-
Optimal Temperature	Ambient Temperature	-
Zinc Requirement	≥ 0.4 mg/L	
Effect of Iron Sulfate Absence	50-fold reduction in yield	-
Optimal pH	5.5	-

This protocol is synthesized from established methods for achieving high yields of **Rubratoxin B**.

- Media Preparation: Prepare Mosseray's simplified Raulin solution. For each liter of distilled water, add the appropriate salts and nutrients. Supplement the medium with 2.5% (w/v) malt extract broth. Sterilize the medium by autoclaving.
- Inoculation: Inoculate the sterile medium with a spore suspension or mycelial fragments of Penicillium rubrum (e.g., strain NRRL A-11785).
- Incubation: Incubate the cultures under stationary conditions at ambient temperature for up to 21 days. The appearance of an orange to red pigmentation in the culture often coincides with toxin production.



• Monitoring: Periodically and aseptically, samples can be withdrawn to measure pH and toxin concentration to determine the optimal harvest time.



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Workflow for the production of **Rubratoxin B** from P. rubrum.

Physicochemical Properties of Rubratoxin B

Rubratoxin B is a complex polyketide-derived mycotoxin. Its chemical properties are essential for designing effective extraction and detection methods.



Table 2: Physicochemical Properties of Rubratoxin B

Property	Value	Reference
Molecular Formula	C26H30O11	
Molecular Weight	518.5 g/mol	-
Melting Point	176°C	-
	(2R,3S,10S)-2-hydroxy-3-	-
	[(1R)-1-hydroxyheptyl]-10-[(S)-	
	hydroxy-[(2S)-6-oxo-2,3-	
IUPAC Name	dihydropyran-2-yl]methyl]-6,14-	
	dioxatricyclo[10.3.0.0 ⁴ , ⁸]pentad	
	eca-1(12),4(8)-diene-	
	5,7,13,15-tetrone	_
CAS Number	21794-01-4	

Isolation and Purification of Rubratoxin B

The recovery of pure **Rubratoxin B** from culture filtrates involves several key steps, including extraction and chromatographic purification.

This protocol is based on methods described for the efficient recovery of crystalline **Rubratoxin B**.

- Acidification and Extraction:
 - Filter the fungal culture to separate the mycelium from the culture filtrate.
 - Concentrate the filtrate under reduced pressure.
 - Adjust the pH of the concentrated filtrate to 1.5 with a suitable acid. This will cause the toxin to precipitate if abundant.
 - Perform a liquid-liquid extraction of the acidified concentrate with ethyl ether. Repeat the extraction multiple times to ensure complete recovery.

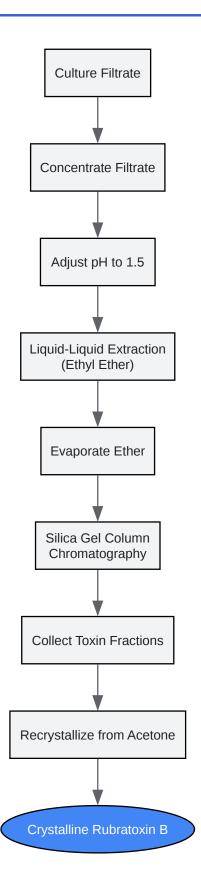






- Column Chromatography:
 - Pool the ethyl ether extracts and evaporate to dryness.
 - Redissolve the crude extract in a minimal amount of a suitable solvent.
 - Apply the concentrated extract to a silica gel column to separate the toxin from pigments and other impurities.
 - Elute the column with a solvent system such as glacial acetic acid-methanol-chloroform (2:20:80, v/v/v).
- Recrystallization:
 - Collect the fractions containing **Rubratoxin B** (monitored by TLC).
 - Evaporate the solvent from the purified fractions.
 - Recrystallize the resulting solid from acetone to obtain pure, crystalline **Rubratoxin B**.





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Workflow for the isolation and purification of Rubratoxin B.



Analytical Methods for Detection and Quantification

Accurate detection and quantification of **Rubratoxin B** are crucial for research and safety assessment. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed methods.

Table 3: Analytical Methods and Parameters for Rubratoxin B

Method	Details	Detection Limit	Reference
HPLC	Reversed-phase column; Mobile phase: acetonitrile-water- ethyl acetate (11:9.9:3); UV detection at 254 nm	3-5 ng	
TLC	Adsorbent: Silica Gel HF254; Solvent: glacial acetic acid- methanol-chloroform (2:20:80, v/v/v); Detection: UV light	Not specified	
Multimycotoxin TLC	Solvent: acetonitrile/acetic acid (100:2, v/v)	10 mg/kg in corn	-

This protocol is adapted from a validated method for the analysis of rubratoxins.

- Sample Preparation: Dissolve the purified toxin or extract in the mobile phase. For biological samples like urine or plasma, perform an initial extraction. For urine, adjust the pH to 2 before extraction. For plasma, treat with 3 N HCl followed by ethyl acetate extraction.
- Chromatographic Conditions:
 - Column: Small-particle (10 μm) reversed-phase column.



- Mobile Phase: Acetonitrile-water-ethyl acetate (11:9.9:3).
- Detection: UV absorbance at 254 nm.
- Quantification: Create a standard curve using known concentrations of pure Rubratoxin B.
 The relationship between peak height/area and quantity is linear over a range of 0.05-5 μg.

Toxicology and Mechanism of Action

Rubratoxin B exhibits significant toxicity in animal models, primarily targeting the liver, kidneys, and spleen.

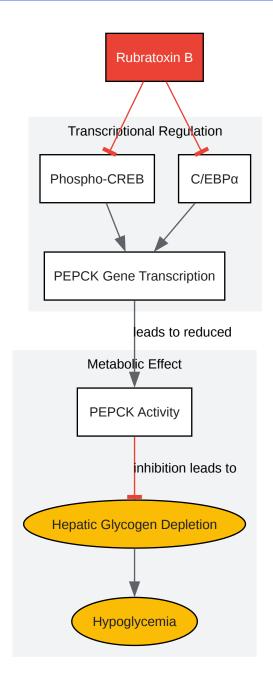
Table 4: Toxicological Data for Rubratoxin B

Parameter	Value	Species	Route	Reference
LD ₅₀	0.22-0.43 mg/kg	Mouse	Intraperitoneal	
LD ₅₀	< 1.0 mg/kg	Not specified	Not specified	

Rubratoxin B's toxicity stems from its ability to interfere with fundamental cellular processes:

- Inhibition of Protein Phosphatase 2A (PP2A): Rubratoxins are known inhibitors of PP2A, a critical enzyme in cellular signal transduction.
- Induction of Fatty Acid Oxidation Disorder (FAOD)-like Symptoms: In mice, Rubratoxin B
 causes hypoglycemia and fatty liver. It depletes hepatic glycogen by inhibiting the enzyme
 Phosphoenolpyruvate Carboxykinase (PEPCK) at the transcriptional level.
- Inhibition of ATPase: The toxin has been shown to inhibit Na+-K+-ATPase and Mg++-ATPase activities in the brain, kidney, and liver, which may contribute to its toxic action.
- Induction of Oxidative Stress and DNA Repair: In mouse brain tissue, Rubratoxin B has been reported to elicit antioxidative and DNA repair responses.





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Mechanism of **Rubratoxin B**-induced hypoglycemia via PEPCK inhibition.

Conclusion

Penicillium rubrum remains a crucial source for obtaining **Rubratoxin B** for research purposes. Understanding the optimal conditions for its production and the detailed protocols for its purification and analysis are fundamental for any investigation into its toxicological or pharmacological properties. The ability of **Rubratoxin B** to modulate key cellular signaling



pathways, such as those involved in glucose metabolism and protein phosphorylation, makes it a valuable tool for studying these processes. However, its potent toxicity necessitates careful handling and containment procedures in a laboratory setting. This guide provides a comprehensive foundation for professionals working with this potent mycotoxin.

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- To cite this document: BenchChem. [Penicillium rubrum as a Source of Rubratoxin B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10752257#penicillium-rubrum-as-a-source-of-rubratoxin-b]

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